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molecular formula C26H24O3S B8346819 4-hydroxy-5-(2-isopropylphenyl)sulfanyl-2,2-diphenyl-3H-pyran-6-one

4-hydroxy-5-(2-isopropylphenyl)sulfanyl-2,2-diphenyl-3H-pyran-6-one

Cat. No. B8346819
M. Wt: 416.5 g/mol
InChI Key: QDPSJFNSGXBNCF-UHFFFAOYSA-N
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 6 from 1.0 mmol of 3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one (prepared in example AAA), 1.05 mmol of 2-isopropylbenzenethiol, and 1.05 mmol of piperidine in 20 mL of dichloromethane. The product was triturated with ether to afford a solid (m.p. 216°-217° C.). 1H NMR (DMSO-d6) δ 1.17 (d, J=6.8 Hz, 6 H), 3.20 (m, 1 H), 3.77 (bs, 2 H), 5.64 (d, 1 H), 6.45 (t, 1 H), 6.92 (t, 1 H), 7.12 (d, 1 H), 7.32 -7.48 (m, 10 H).
Name
3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.05 mmol
Type
reactant
Reaction Step Two
Quantity
1.05 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:21])[O:4][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][C:7]=1[OH:8].[CH:22]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[SH:31])([CH3:24])[CH3:23].N1CCCCC1>ClCCl>[OH:8][C:7]1[CH2:6][C:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:4][C:3](=[O:21])[C:2]=1[S:31][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=1[CH:22]([CH3:24])[CH3:23]

Inputs

Step One
Name
3-bromo-5,6-dihydro-4-hydroxy-6,6-diphenyl-2H-pyran-2-one
Quantity
1 mmol
Type
reactant
Smiles
BrC=1C(OC(CC1O)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
1.05 mmol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)S
Step Three
Name
Quantity
1.05 mmol
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)SC1=C(C=CC=C1)C(C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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